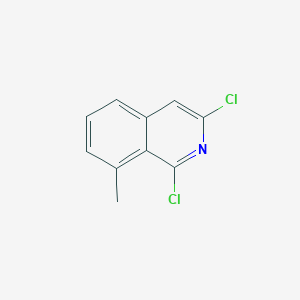

1,3-Dichloro-8-methylisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dichloro-8-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-5-8(11)13-10(12)9(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIFECXLGIWHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288966 | |

| Record name | Isoquinoline, 1,3-dichloro-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21902-39-6 | |

| Record name | Isoquinoline, 1,3-dichloro-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21902-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 1,3-dichloro-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1,3 Dichloro 8 Methylisoquinoline and Its Analogs

Classical and Contemporary Approaches to Isoquinoline (B145761) Core Synthesis

The synthesis of the isoquinoline nucleus is a well-established field in heterocyclic chemistry, with several named reactions forming the classical foundation. prepchem.com These methods are typically characterized by the formation of the nitrogen-containing ring through the cyclization of a substituted benzene (B151609) precursor. chemicalbook.com Contemporary methods have built upon this foundation, introducing new catalysts and reaction conditions to improve efficiency, substrate scope, and regioselectivity. chemicalbook.com

Strategies Emphasizing Regioselective Introduction of 1,3-Disubstitution

Achieving a 1,3-disubstitution pattern on the isoquinoline ring is a key challenge that can be addressed through several synthetic designs. The choice of starting materials and reaction pathway directly influences the final placement of substituents.

One of the most direct methods for creating a 1,3-dichloro substituted isoquinoline involves using an arylacetonitrile precursor. thieme-connect.de In this approach, the arylacetonitrile is treated sequentially with hydrogen chloride and phosgene (B1210022), which provides the C1 carbon and the nitrogen atom for the heterocyclic ring, leading directly to the 1,3-dichloroisoquinoline (B189448) scaffold. thieme-connect.de

The Bischler-Napieralski reaction and its variations are cornerstone methods that typically introduce a substituent at the C1 position. shahucollegelatur.org.in The reaction involves the cyclization of an acylated β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃). shahucollegelatur.org.iniust.ac.ir This initially forms a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. iust.ac.ir If the starting material is an isoquinolin-1-one (a cyclic amide or lactam), treatment with a chlorinating agent like POCl₃ or PCl₅ is a common method to install a chlorine atom at the C1 position. chemicalbook.com

Modern synthetic methods offer versatile and highly regioselective routes to substituted isoquinolines. A notable example involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This method provides a direct route to 3-substituted isoquinolines and can be adapted to introduce substituents at other positions, such as a chlorine atom at C4 using a trapping agent like hexachloroethane. harvard.edu Furthermore, transition-metal-catalyzed reactions, such as those employing rhodium(III), can achieve the regioselective synthesis of isoquinolones from N-methoxybenzamides and diazo compounds, which can then be further functionalized. nih.gov

| Reaction Name/Type | Key Reagents | Primary Substitution Pattern | Reference |

|---|---|---|---|

| Arylacetonitrile-Phosgene Synthesis | Arylacetonitrile, HCl, Phosgene | 1,3-Dichloroisoquinolines | thieme-connect.de |

| Bischler-Napieralski Reaction | β-Phenylethylamide, POCl₃/P₂O₅ | 1-Substituted 3,4-dihydroisoquinolines | shahucollegelatur.org.iniust.ac.ir |

| Chlorination of Isoquinolin-1-one | Isoquinolin-1-one, POCl₃ | 1-Chloroisoquinoline (B32320) | chemicalbook.com |

| Myers Synthesis | o-Tolualdehyde imine, Nitrile, Electrophile | 3-Substituted and/or 4-Substituted Isoquinolines | harvard.edu |

Formation of the Isoquinoline Ring System from Precursors (e.g., arylacetonitriles, phenylethylamines)

The choice of the acyclic precursor is fundamental to the construction of the isoquinoline ring. The two most prominent classes of starting materials are β-phenylethylamines and arylacetonitriles.

β-Phenylethylamines are the classic starting materials for several named reactions. iust.ac.ir

Bischler-Napieralski Synthesis : An N-acylated β-phenylethylamine undergoes acid-catalyzed cyclodehydration to yield a 1-substituted-3,4-dihydroisoquinoline. thieme-connect.de

Pictet-Spengler Synthesis : A β-phenylethylamine is condensed with an aldehyde to form an imine, which then cyclizes under acidic conditions to form a tetrahydroisoquinoline. acs.org This method is particularly important in the synthesis of isoquinoline alkaloids.

Pictet-Gams Modification : This variant uses a β-hydroxy-β-phenylethylamine, which cyclizes and dehydrates in a single step to yield the fully aromatic isoquinoline. thieme-connect.de

Arylacetonitriles serve as versatile precursors where the nitrile's nitrogen atom becomes the nitrogen of the isoquinoline ring. thieme-connect.de A key strategy for producing 1,3-dichloroisoquinolines involves the reaction of an arylacetonitrile with hydrogen chloride and phosgene. thieme-connect.de This method effectively inserts the C1 atom and establishes the desired substitution pattern directly. thieme-connect.de

Targeted Synthesis of 1,3-Dichloro-8-methylisoquinoline

There is no single, commonly cited reaction for the one-step synthesis of this compound. Its preparation is best envisioned through a multi-step strategy that combines the formation of a methylated isoquinoline core with subsequent halogenation.

Direct Halogenation Protocols (e.g., chlorination)

Introducing chlorine atoms onto the isoquinoline ring can be achieved at different stages of the synthesis. The reactivity of the isoquinoline ring dictates the conditions required for chlorination.

A primary route to 1-chloroisoquinolines involves the treatment of the corresponding isoquinolin-1(2H)-one with a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.com A specific protocol describes the dropwise addition of POCl₃ to isoquinoline N-oxide under cold conditions, followed by heating to reflux, to yield 1-chloroisoquinoline in high yield. chemicalbook.com

Achieving 1,3-dichlorination is more complex. As mentioned, one of the most effective methods starts from arylacetonitrile precursors using phosgene, which directly yields the 1,3-dichloroisoquinoline structure. thieme-connect.de This compound (1,3-dichloroisoquinoline) is a known chemical entity and serves as a versatile intermediate for further functionalization, for example, in regioselective Stille or Suzuki coupling reactions. sigmaaldrich.com

Introduction of the Methyl Group at the C-8 Position

The introduction of a substituent on the benzene portion of the isoquinoline ring, such as the methyl group at the C-8 position, is almost universally accomplished by starting with a benzene-ring precursor that already contains the desired substituent.

For syntheses based on the Bischler-Napieralski or Pictet-Spengler reactions, the logical starting material would be a 2-(2-methylphenyl)ethylamine derivative. The cyclization of this precursor would then lead to the formation of the 8-methylisoquinoline (B3029354) core. Similarly, for the arylacetonitrile-based synthesis of the 1,3-dichloro derivative, the required starting material would be (2-methylphenyl)acetonitrile .

While direct methylation of the isoquinoline C-8 position is challenging, modern cross-coupling reactions provide an alternative. For instance, an 8-bromo- or 8-chloroisoquinoline (B135129) derivative could potentially undergo a Suzuki or similar cross-coupling reaction with a methylating agent to install the C-8 methyl group, a strategy that has been noted for preparing various C5-C8 substituted isoquinolines. prepchem.com

Stepwise Assembly Strategies for the Substituted Isoquinoline Scaffold

Based on the principles discussed, a plausible synthetic pathway for this compound can be proposed.

Proposed Synthetic Pathway:

Preparation of the Precursor: The synthesis would commence with a commercially available or prepared (2-methylphenyl)acetonitrile . This ensures the methyl group is positioned correctly for the final product.

Formation of the this compound Core: This key precursor would then be subjected to the conditions for forming the 1,3-dichloro-isoquinoline ring system. This involves a reaction sequence with hydrogen chloride followed by phosgene (or a phosgene equivalent). thieme-connect.de The electrophilic cyclization step would occur onto the methylated benzene ring, yielding the target molecule, This compound .

This stepwise approach, which builds the molecule by first selecting a precursor with the C-8 methyl group already in place and then constructing the 1,3-dichloro-substituted heterocyclic ring, represents the most logical and efficient strategy based on established chemical literature.

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Compound |

| Isoquinoline | Parent Heterocycle |

| Arylacetonitrile | Precursor |

| β-Phenylethylamine | Precursor |

| Phosgene | Reagent |

| Phosphorus oxychloride (POCl₃) | Reagent (Dehydrating/Chlorinating) |

| Isoquinolin-1(2H)-one | Intermediate |

| 3,4-Dihydroisoquinoline | Intermediate |

| Tetrahydroisoquinoline | Intermediate |

| (2-Methylphenyl)acetonitrile | Proposed Precursor |

| 2-(2-Methylphenyl)ethylamine | Proposed Precursor |

| 1-Chloroisoquinoline | Intermediate/Analog |

| 1,3-Dichloroisoquinoline | Intermediate/Analog |

Advanced Synthetic Techniques for Isoquinoline Construction

The synthesis of isoquinolines has evolved significantly from classical methods, with modern approaches offering greater efficiency, milder reaction conditions, and broader substrate scope. niscpr.res.innih.gov These advanced techniques are crucial for accessing structurally diverse isoquinoline libraries, including potentially complex derivatives like this compound.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis has become an indispensable tool for the construction of isoquinoline frameworks. globethesis.com Catalysts based on palladium, rhodium, cobalt, and copper have been extensively utilized to facilitate cyclization and annulation reactions, often through C-H bond activation pathways. organic-chemistry.orgresearchgate.net These methods provide a direct and atom-economical approach to substituted isoquinolines. niscpr.res.in

Rhodium-catalyzed reactions, for instance, have been employed in the oxidative coupling of aryl aldimines with internal alkynes to yield 3,4-disubstituted isoquinolines. acs.org Similarly, cobalt-catalyzed C-H activation has been explored for the synthesis of isoquinolines, offering a more cost-effective alternative to precious metal catalysts. globethesis.com Palladium-catalyzed annulation of o-iodobenzaldehydes with alkynes is another powerful method for generating a wide array of isoquinoline derivatives. acs.org

| Catalyst System | Reaction Type | Starting Materials | Resulting Isoquinoline Derivative | Reference |

|---|---|---|---|---|

| [Cp*Rh(MeCN)₃][SbF₆]₂ | Oxidative Coupling/Cyclization | Aryl aldimines, Internal alkynes | 3,4-Disubstituted isoquinolines | acs.org |

| NiBr₂(dppe) | Annulation | tert-Bu imines of 2-iodobenzaldehydes, Alkynes | Substituted isoquinolines | acs.org |

| Cobalt(III) | C-H Activation/Cyclization | Benzimidates, Vinylene carbonate | Isoquinolone derivatives | researchgate.net |

| Ru(II)/PEG-400 | C-H/N-N Bond Activation | 1-(Diphenylmethylene)hydrazine, Aryl substituted acetylenes | 1-Phenylisoquinoline derivatives | niscpr.res.in |

| Palladium Catalyst | Coupling/Imination/Annulation | ortho-Bromoarylaldehydes, Terminal alkynes, Ammonium acetate | Substituted isoquinolines | organic-chemistry.org |

Photocatalytic and Electrochemical Synthesis Approaches for Isoquinolines

In recent years, photocatalysis and electrochemistry have emerged as powerful and sustainable strategies for organic synthesis. These methods often proceed under mild conditions, utilizing light or electricity as traceless reagents.

Visible-light-induced radical cyclization has been successfully applied to the synthesis of isoquinoline-1,3-diones. acs.org This approach, which can be mediated by organic photocatalysts, avoids the use of metal-complex photocatalysts and strong acids. acs.org Another innovative strategy involves a photocatalytic proton-coupled electron transfer (PCET) process for the hydroarylation of acrylamide (B121943) derivatives to form isoquinoline-1,3(2H,4H)-diones. acs.org

Electrochemical synthesis in charged microdroplets has been shown to dramatically accelerate the Pomeranz-Fritsch synthesis of isoquinoline. nih.gov This technique allows the reaction to occur on a millisecond timescale at ambient temperature and pressure without the need for strong acid catalysts, which are required in the bulk phase. nih.gov

| Method | Key Features | Product Type | Reference |

|---|---|---|---|

| Photocatalytic Radical Cyclization | Visible light, Naphthalimide-based organic photocatalysts, Metal-free | Isoquinoline-1,3-diones | acs.org |

| Photocatalytic PCET | Gentle hydroarylation of acrylamide derivatives | Isoquinoline-1,3(2H,4H)-diones | acs.org |

| Electrosynthesis in Charged Microdroplets | Accelerated reaction rates (milliseconds), Ambient conditions, Acid-free | Isoquinoline | nih.gov |

Multi-Component Reactions for Diversified Isoquinoline Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex products, such as diverse isoquinoline derivatives. acs.orgbeilstein-journals.org This approach offers significant advantages in terms of step economy and the rapid generation of chemical libraries. acs.org

One notable example is the three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Another versatile MCR involves the reaction of isoquinoline, activated acetylenic compounds, α-halo ketones, and triphenylphosphine (B44618) to yield pyrido[2,1-a]isoquinolines. thieme-connect.com These reactions showcase the power of MCRs to construct intricate molecular architectures in a single, efficient step.

Sustainable and Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for isoquinolines, aiming to reduce the environmental impact of chemical processes. niscpr.res.incore.ac.uk Key considerations include atom economy, reaction efficiency, solvent selection, and waste minimization. jocpr.comprimescholars.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently all atoms in the reactants are incorporated into the final product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. Cycloaddition reactions and certain catalytic processes are prime examples of atom-economical transformations. nih.govacs.org For instance, the Diels-Alder reaction is a classic example of a 100% atom-economical reaction. primescholars.com In the context of isoquinoline synthesis, transition metal-catalyzed C-H activation/annulation reactions are often highly atom-economical as they avoid the need for pre-functionalized substrates and the generation of stoichiometric byproducts. globethesis.comniscpr.res.in

Solvent Selection and Waste Minimization in Synthesis

The choice of solvent can have a significant impact on the environmental footprint of a synthetic process. Green chemistry encourages the use of benign solvents or, ideally, solvent-free conditions. nih.gov In the synthesis of isoquinoline derivatives, the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) has been reported. niscpr.res.in Furthermore, performing reactions in water or under solvent-free conditions represents a significant step towards greener synthesis. nih.govrsc.org

Waste minimization is a central tenet of green chemistry. This can be achieved by designing reactions that are highly selective, thus reducing the formation of unwanted byproducts and simplifying purification. The use of catalytic rather than stoichiometric reagents is a powerful strategy for waste reduction, as the catalyst is used in small amounts and can often be recycled and reused. niscpr.res.inthieme-connect.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound Precursors and Derivatives

The construction of the this compound scaffold can be approached through several strategic disconnections. Key to a successful synthesis is the controlled introduction of substituents onto the isoquinoline core, often involving the management of reactivity and orientation of functional groups on the starting materials.

A plausible and documented approach for the synthesis of 1,3-dichloroisoquinolines involves the reaction of arylacetonitriles with phosgene. thieme-connect.de This method is particularly relevant for the synthesis of the target molecule, where a substituted arylacetonitrile serves as the key precursor. The regioselectivity of the final product is dictated by the substitution pattern of the initial arylacetonitrile. For the synthesis of this compound, the required starting material would be (2-methylphenyl)acetonitrile.

The reaction sequence is believed to proceed through an initial reaction of the arylacetonitrile with hydrogen chloride, followed by treatment with phosgene. This forms a reactive intermediate which then undergoes an electrophilic attack on the benzene ring to furnish an isoquinolin-1-one. Subsequent reaction with phosgene chlorinates the 1- and 3-positions to yield the desired 1,3-dichloroisoquinoline. thieme-connect.de

Table 1: Synthesis of 1,3-Dichloroisoquinoline Derivatives from Arylacetonitriles

| Starting Arylacetonitrile | Product | Reagents | Reference |

| Phenylacetonitrile | 1,3-Dichloroisoquinoline | 1. HCl(g), 2. COCl₂ | thieme-connect.de |

| (4-Methylphenyl)acetonitrile | 1,3-Dichloro-6-methylisoquinoline | 1. HCl(g), 2. COCl₂ | thieme-connect.de |

| (2-Methylphenyl)acetonitrile | This compound | 1. HCl(g), 2. COCl₂ | Inferred from thieme-connect.de |

| (4-Chlorophenyl)acetonitrile | 1,3,6-Trichloroisoquinoline | 1. HCl(g), 2. COCl₂ | thieme-connect.de |

The synthesis of precursors with specific stereochemistry, particularly for reduced isoquinoline systems, often employs asymmetric synthesis strategies. While this compound itself is aromatic and thus lacks stereocenters in the heterocyclic ring, the synthesis of its tetrahydroisoquinoline analogs can be achieved with high stereocontrol. Methods such as the Bischler-Napieralski reaction followed by asymmetric reduction, or the Pictet-Spengler reaction with chiral auxiliaries or catalysts, are standard approaches for establishing stereocenters in isoquinoline alkaloids and their derivatives.

For instance, the functionalization at the C-2 position of 8-methylquinoline (B175542) derivatives and subsequent selective hydrogenation of the pyridine (B92270) ring has been reported as a one-pot tandem process. tandfonline.comtandfonline.com This highlights the potential for regioselective modifications of related heterocyclic systems, which could be adapted for the synthesis of precursors to more complex analogs of this compound.

Furthermore, the selective reactivity of the chloro-substituents in 1,3-dichloroisoquinoline allows for the regioselective synthesis of various derivatives. The chlorine at the 1-position is generally more susceptible to nucleophilic substitution than the chlorine at the 3-position. This differential reactivity can be exploited to introduce a variety of functional groups in a controlled manner. For example, the reaction of 1,3-dichloroisoquinoline with a nucleophile can selectively displace the 1-chloro group, leaving the 3-chloro group intact for further transformations. thieme-connect.de

Table 2: Regioselective Reactions of 1,3-Dichloroisoquinoline

| Reactant | Nucleophile | Product | Selectivity | Reference |

| 1,3-Dichloroisoquinoline | Methoxide | 3-Chloro-1-methoxyisoquinoline | Regioselective at C-1 | thieme-connect.de |

| 1,3-Dichloroisoquinoline | Malonate anion | Diethyl 2-(3-chloro-1-isoquinolyl)malonate | Regioselective at C-1 | thieme-connect.de |

While direct stereoselective synthesis of this compound is not applicable due to its aromaticity, the principles of chemo- and regioselective synthesis are paramount in constructing this molecule and its derivatives. The choice of starting materials and the sequence of reactions are critical for achieving the desired substitution pattern.

Computational and Theoretical Chemistry of 1,3 Dichloro 8 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies for Ground State and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,3-Dichloro-8-methylisoquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground-state geometry. nih.govnih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's stability and steric properties.

Transition state analysis using DFT can elucidate reaction mechanisms involving this compound. By locating the transition state structure—a first-order saddle point on the potential energy surface—researchers can calculate activation energies for hypothetical reactions, such as nucleophilic substitution at the chloro-substituted positions. This provides valuable information on the compound's reactivity and potential synthetic pathways. americanelements.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

This table presents predicted data based on standard computational chemistry principles for similar molecules, as direct experimental data for this specific compound is not available in the cited sources.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-Cl | 1.74 Å |

| Bond Length | C3-Cl | 1.73 Å |

| Bond Length | C8-C(methyl) | 1.51 Å |

| Bond Length | C1-N2 | 1.31 Å |

| Bond Length | N2-C3 | 1.37 Å |

| Bond Angle | Cl-C1-N2 | 115.5° |

| Bond Angle | Cl-C3-N2 | 116.0° |

| Bond Angle | C(methyl)-C8-C7 | 121.0° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For this compound, the HOMO is expected to be distributed across the π-system of the isoquinoline (B145761) ring, while the LUMO would also be located on the aromatic system, likely with significant contributions from the C1 and C3 positions due to the electron-withdrawing nature of the chlorine atoms. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of different substituted isoquinolines. researchgate.net The introduction of substituents can tune the frontier orbital energies, thereby altering the molecule's electronic properties and reactivity. rsc.orgresearchgate.net

Table 2: Predicted FMO Energies and Global Reactivity Descriptors for this compound

This table presents predicted data based on FMO theory applied to similar heterocyclic systems, as direct experimental data for this specific compound is not available in the cited sources.

| Descriptor | Symbol | Predicted Value (eV) |

| Energy of HOMO | EHOMO | -6.85 |

| Energy of LUMO | ELUMO | -1.75 |

| Energy Gap | ΔE | 5.10 |

| Electronegativity | χ | 4.30 |

| Chemical Hardness | η | 2.55 |

| Electrophilicity Index | ω | 3.61 |

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions (Mechanistic Focus)

Given that isoquinoline derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects, molecular docking and dynamics simulations are crucial tools to explore the potential of this compound as a ligand for biological targets. nih.govjapsonline.comresearchgate.netacs.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. nih.gov For instance, this compound could be docked into the active site of a protein kinase, a common target for isoquinoline-based inhibitors. japsonline.com The simulation would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the binding pocket. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to observe how the ligand and protein adjust their conformations to achieve a stable binding mode. This offers deeper mechanistic insight into the inhibition mechanism.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

This table presents a hypothetical scenario based on common findings in molecular docking studies of kinase inhibitors, as direct experimental data for this specific interaction is not available in the cited sources.

| Parameter | Description | Predicted Outcome |

| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |

| Key H-Bond Interactions | Hydrogen bonds formed with active site residues. | Amine of a catalytic Lysine residue. |

| Key Hydrophobic Interactions | Non-polar interactions with active site residues. | Interactions with Leucine (B10760876), Valine, and Alanine residues in the hydrophobic pocket. |

| π-π Stacking | Stacking interaction with an aromatic residue. | Interaction with a Phenylalanine or Tyrosine residue. |

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic signatures, which can aid in the characterization of newly synthesized compounds. DFT and time-dependent DFT (TD-DFT) are standard methods for these predictions.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure. Predicting the chemical shifts of polychlorinated quinolines and isoquinolines has been an area of study, with empirical and semi-empirical methods providing useful correlations. nih.gov

The IR spectrum can be predicted by calculating the vibrational frequencies. This would show characteristic peaks for C-Cl stretching, C=N stretching within the isoquinoline ring, aromatic C-H stretching, and vibrations associated with the methyl group.

UV-Vis absorption spectra are predicted using TD-DFT calculations, which provide information about the electronic transitions between molecular orbitals. The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength, indicating the intensity of the absorption.

Table 4: Predicted Spectroscopic Data for this compound

This table presents predicted data based on computational spectroscopic methods for similar aromatic compounds, as direct experimental data for this specific compound is not available in the cited sources.

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C1 Chemical Shift | ~150 ppm |

| ¹³C NMR | C3 Chemical Shift | ~148 ppm |

| ¹³C NMR | Methyl Carbon Shift | ~20 ppm |

| ¹H NMR | Methyl Protons Shift | ~2.5 ppm |

| IR | C-Cl Stretch | 1100-1150 cm⁻¹ |

| IR | C=N Stretch | 1620-1650 cm⁻¹ |

| UV-Vis | λmax | ~280 nm, ~320 nm |

Conformational Analysis and Energetic Landscapes of the Title Compound

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. fiveable.melibretexts.org For this compound, the isoquinoline ring system is largely planar and rigid. However, rotation around the single bond connecting the C8 carbon to the methyl group can lead to different conformers. youtube.com

Computational methods can be used to perform a potential energy scan by systematically rotating the methyl group. This generates an energetic landscape, revealing the most stable (lowest energy) conformation and the energy barriers to rotation. libretexts.orgresearchgate.net While the energy differences are typically small for a methyl group, these analyses can be important, especially in crowded steric environments or when modeling interactions within a constrained binding site of a protein. utdallas.edu The most stable conformer is the one that minimizes steric clashes between the methyl hydrogens and adjacent atoms on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. japsonline.comresearchgate.net These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds. researchgate.netnih.gov

For a series of analogues based on the this compound scaffold, a QSAR study would begin by calculating a wide range of molecular descriptors for each compound. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, specific steric parameters (e.g., Verloop).

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and shape of the molecule.

Once a dataset of compounds with known biological activities (e.g., IC₅₀ values) is established, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create an equation that links the descriptors to the activity. japsonline.comresearchgate.net Such a model for this compound and its derivatives could guide the design of new compounds with potentially enhanced activity by suggesting which structural modifications are most likely to be beneficial. japsonline.com

Table 5: Key Molecular Descriptors for this compound for a Hypothetical QSAR Study

This table lists common descriptors used in QSAR studies. The values are representative for a molecule of this type and are based on general principles, as a specific QSAR study for this compound is not available in the cited sources.

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Physicochemical | Molecular Weight | 212.08 g/mol americanelements.com |

| Lipophilicity | LogP | ~3.5 |

| Electronic | Dipole Moment | ~2.1 D |

| Topological | Molecular Volume | ~180 ų |

| 3D | Polar Surface Area (PSA) | ~12.9 Ų |

Cheminformatics Approaches for Design and Analysis of Isoquinoline Analogs

Cheminformatics serves as a critical discipline in modern drug discovery, merging chemistry, computer science, and information technology to analyze and design novel compounds. For isoquinoline derivatives, including the specific scaffold of this compound, these computational techniques are indispensable for predicting biological activity, optimizing lead compounds, and understanding structure-activity relationships (SAR). The primary methods employed are Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.comdrugdesign.org By analyzing the physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of untested compounds, guiding the synthesis of more potent analogs. japsonline.com For isoquinoline derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various biological targets. japsonline.comresearchgate.net

These models often utilize a range of descriptors, including:

3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors: These provide a numerical representation of the molecule's 3D structure. japsonline.comjapsonline.com

Topological descriptors: These describe the connectivity and topology of the molecule.

Quantum chemical descriptors: These relate to the electronic properties of the molecule.

A key output of QSAR studies is the identification of structural features that are either beneficial or detrimental to the desired biological activity. For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives identified that steric, electronic, and hydrogen-bond acceptor properties were crucial for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Such studies generate contour maps that visualize regions where modifications to the molecular structure could enhance potency. This information is invaluable for the rational design of new analogs, such as modifying the substituents on the isoquinoline core of a compound like this compound to improve its target affinity.

Table 1: Representative QSAR Model Data for Isoquinoline Analogs

This table illustrates the type of data used in QSAR studies, linking molecular descriptors to biological activity. The data is hypothetical and for illustrative purposes, based on findings from studies on isoquinoline derivatives. japsonline.comresearchgate.net

| Compound ID | Substituent (R) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted pIC50 |

| ISO-01 | -H | 2.5 | 200.1 | 35.4 | 5.2 |

| ISO-02 | -Cl | 3.1 | 234.5 | 35.4 | 5.8 |

| ISO-03 | -CH3 | 2.9 | 214.2 | 35.4 | 5.5 |

| ISO-04 | -OCH3 | 2.6 | 230.2 | 44.6 | 6.1 |

| ISO-05 | -NO2 | 2.4 | 245.1 | 81.2 | 4.9 |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an isoquinoline derivative) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is crucial for understanding the binding mode of a ligand within the active site of a biological target.

For isoquinoline analogs, docking studies have been instrumental in:

Elucidating Binding Modes: Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the isoquinoline derivative and amino acid residues in the receptor's binding pocket. researchgate.netnih.gov For example, docking studies on dihydroisoquinoline derivatives targeting leucine aminopeptidase (B13392206) (LAP) showed that the compounds could coordinate with zinc ions and form hydrogen bonds, which was essential for their inhibitory activity. nih.gov

Rationalizing Structure-Activity Relationships: By visualizing the docked pose, researchers can understand why certain structural modifications lead to increased or decreased activity. researchgate.net

Guiding Lead Optimization: The insights from docking can guide the design of new derivatives with improved binding affinity and selectivity. rsc.org

Docking simulations have been successfully applied to various isoquinoline-based compounds, including inhibitors of aldo-keto reductase 1C3 (AKR1C3) and potential anticancer agents. japsonline.comnih.gov

Virtual Screening

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govcapes.gov.br This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller, more promising set of compounds for experimental testing. nih.gov

Virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds, ranking them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand as a template to find other compounds in a database with similar properties (e.g., shape or pharmacophore). nih.govproquest.com

For isoquinoline analogs, virtual screening can be used to identify novel scaffolds or derivatives with potential activity against new targets. nih.gov For example, a library of quinoline (B57606) derivatives was virtually screened against targets for SARS-CoV-2, demonstrating the utility of this approach in rapidly identifying potential therapeutic leads. nih.gov This same principle can be applied to libraries containing this compound and its analogs to explore their potential against a wide range of biological targets.

Molecular Interactions and Biological Mechanisms of 1,3 Dichloro 8 Methylisoquinoline Mechanistic and Target Oriented Studies Only

Elucidation of Enzyme Inhibition Mechanisms by the Title Compound (e.g., Kinases, Proteases)

There is currently no publicly available scientific literature that details the elucidation of enzyme inhibition mechanisms by 1,3-Dichloro-8-methylisoquinoline. While the isoquinoline (B145761) scaffold is a common feature in many enzyme inhibitors, specific studies on this particular dichlorinated and methylated derivative are absent. Research on structurally related compounds, such as 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, has shown potent and reversible inhibition of phenylethanolamine N-methyltransferase. However, these findings cannot be directly extrapolated to this compound due to differences in structure, including the saturation of the heterocyclic ring and the substitution pattern.

Characterization of Receptor Binding Affinity and Ligand-Target Specificity

No studies characterizing the receptor binding affinity or ligand-target specificity of this compound have been published. The determination of which receptors this compound may bind to, and with what affinity and specificity, would require dedicated radioligand binding assays or other equivalent experimental techniques. Without such studies, any discussion of its potential targets would be purely speculative.

Modulation of Specific Biological Pathways at the Molecular Level

Information regarding the modulation of specific biological pathways at the molecular level by this compound is not present in the scientific literature. Understanding how a compound affects signaling cascades or metabolic pathways requires extensive cell-based assays and molecular biology techniques, none of which have been reported for this specific molecule.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

While structure-activity relationship (SAR) studies have been conducted for various classes of isoquinoline derivatives, a specific SAR study focused on the molecular interactions of this compound is not available. Such a study would typically involve the synthesis and biological evaluation of a series of analogues to determine the effect of the chloro and methyl substituents, as well as their positions on the isoquinoline core, on a specific biological activity. The absence of a known biological target for this compound precludes any such SAR analysis.

In Vitro Molecular Biological Assays for Mechanistic Investigations (e.g., protein-binding assays, cell-free systems)

There are no published reports of in vitro molecular biological assays being performed to investigate the mechanisms of action of this compound. Such assays, including protein-binding assays or the use of cell-free systems, are essential for elucidating the direct molecular interactions of a compound, and this information is currently lacking.

Development of the Title Compound as a Chemical Probe for Investigating Biological Systems

The development and use of a compound as a chemical probe require it to have high potency, specificity, and a well-characterized mechanism of action. As there is no information on the biological targets or mechanisms of this compound, it has not been developed or utilized as a chemical probe for investigating biological systems.

Investigation of Interaction with Biomolecules (e.g., DNA, RNA, proteins) at a Molecular Level

No studies have been published that investigate the interaction of this compound with biomolecules such as DNA, RNA, or specific proteins at a molecular level. Techniques such as X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry would be necessary to characterize such interactions, and this research has not been reported for this compound.

Applications of 1,3 Dichloro 8 Methylisoquinoline in Advanced Chemical Research

Role as a Ligand or Precursor in Organometallic and Organic Catalysis

The presence of two reactive chlorine atoms and a nitrogen-containing heterocyclic scaffold makes 1,3-dichloro-8-methylisoquinoline a compelling candidate for applications in catalysis. The chlorine atoms at the 1 and 3 positions offer sites for cross-coupling reactions, enabling the introduction of various functional groups and the synthesis of more complex isoquinoline (B145761) derivatives. These derivatives can, in turn, act as ligands for transition metals, forming catalysts with unique steric and electronic environments.

While direct catalytic applications of this compound are not extensively documented in publicly available literature, its potential is underscored by the well-established use of related isoquinoline and quinoline (B57606) structures in catalysis. For instance, isoquinoline moieties are integral to ligands used in asymmetric hydrogenation and other transition metal-catalyzed transformations. The 8-methyl group in this compound can influence the conformational preferences of derived ligands, potentially impacting the stereoselectivity of catalytic reactions.

The dichloro functionality allows for sequential and site-selective modifications. For example, a Suzuki-Miyaura coupling could be employed to introduce an aryl group at one position, followed by a Buchwald-Hartwig amination at the other, leading to dissymmetric isoquinoline ligands. The development of such tailored ligands is a cornerstone of modern catalyst design.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalytic Reaction | Potential Role of this compound Derivative | Key Features |

| Suzuki-Miyaura Coupling | Ligand for Palladium | Tunable steric and electronic properties |

| Buchwald-Hartwig Amination | Ligand for Palladium | Formation of C-N bonds |

| Asymmetric Hydrogenation | Chiral Ligand for Rhodium or Iridium | Enantioselective synthesis |

| Heck Reaction | Ligand for Palladium | C-C bond formation |

Utilization as a Building Block in Complex Natural Product Synthesis

The isoquinoline core is a prevalent motif in a vast array of biologically active natural products. The strategic functionalization of the isoquinoline scaffold is therefore a critical aspect of their total synthesis. This compound serves as a functionalized starting material that can be elaborated into more complex structures. The chlorine atoms provide handles for the introduction of side chains and the construction of fused ring systems, which are characteristic features of many alkaloids.

The synthesis of complex natural products often involves a series of carefully orchestrated reactions. The differential reactivity of the two chlorine atoms in this compound can be exploited to achieve regioselective transformations, a crucial element in building molecular complexity. For example, one chlorine atom could be displaced with a nucleophile, while the other is subjected to a cross-coupling reaction, allowing for a divergent synthetic strategy from a common intermediate.

While specific total syntheses employing this compound as a starting material are not prominently reported, the general utility of functionalized isoquinolines in this field is well-established. The principles of retrosynthetic analysis would identify such a compound as a valuable synthon for various natural product targets.

Integration into Functional Materials and Supramolecular Architectures

The rigid and planar structure of the isoquinoline ring system, combined with the potential for extensive π-conjugation through appropriate substitution, makes derivatives of this compound promising candidates for the development of functional organic materials.

Design of Optoelectronic Materials

The introduction of chromophoric and electronically active groups onto the isoquinoline core via substitution of the chlorine atoms can lead to molecules with interesting photophysical properties. These properties are essential for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ability to tune the electronic properties through the strategic placement of electron-donating and electron-withdrawing groups allows for the rational design of materials with specific absorption and emission characteristics. The 8-methyl group can also influence the solid-state packing of these molecules, which is a critical factor in determining the performance of organic electronic devices. Research in this area would involve the synthesis of a library of derivatives and the characterization of their photophysical and electronic properties.

Development of Chemical Sensors and Probes

The nitrogen atom within the isoquinoline ring can act as a binding site for metal ions or other analytes. By attaching a fluorophore to the isoquinoline scaffold, it is possible to design chemosensors where the binding event leads to a change in the fluorescence signal. The substitution pattern on the isoquinoline ring, which can be readily modified starting from this compound, can be used to tune the selectivity and sensitivity of the sensor.

For example, a derivative could be synthesized where the binding of a specific metal ion to the nitrogen atom and another appended chelating group perturbs the electronic structure of the conjugated system, resulting in a detectable optical response.

Precursor to Specialty Chemicals and Intermediates (e.g., agrochemicals, research reagents)

The reactivity of the chloro-substituted isoquinoline makes it a valuable intermediate for the synthesis of a variety of specialty chemicals. In the agrochemical industry, nitrogen-containing heterocycles are common scaffolds in herbicides, insecticides, and fungicides. The derivatization of this compound could lead to the discovery of new agrochemically active compounds. The chlorine atoms can be displaced by various nucleophiles to generate a library of compounds for biological screening.

As a research reagent, this compound provides a platform for the synthesis of novel isoquinoline derivatives with tailored properties for specific research applications. Its availability as a starting material facilitates the exploration of the chemical space around the isoquinoline scaffold, potentially leading to the discovery of new catalysts, materials, or biologically active molecules.

Advanced Analytical Methodologies for Characterization in Research Settings

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,3-dichloro-8-methylisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to infer spatial relationships between atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum would provide information on the chemical environment of the protons, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would reveal the number of distinct carbon environments and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the aromatic and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and for assigning quaternary carbons that have no directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing valuable information about the molecule's three-dimensional structure and conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | ~152 |

| C3 | - | ~148 |

| C4 | ~7.8 | ~120 |

| C5 | ~7.6 | ~128 |

| C6 | ~7.5 | ~127 |

| C7 | ~7.9 | ~130 |

| C8 | - | ~138 |

| 8-CH₃ | ~2.5 | ~20 |

| C4a | - | ~126 |

| C8a | - | ~135 |

Solution-state dynamics could be investigated using variable-temperature NMR studies to probe for any conformational changes or restricted bond rotations within the molecule. Solid-state NMR could provide information on the molecule's structure and packing in the crystalline state, offering a complementary perspective to solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₁₀H₇Cl₂N), HRMS would provide an experimental mass value with high accuracy (typically to four or five decimal places).

Fragmentation Analysis: In addition to accurate mass measurement, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of isoquinoline (B145761) alkaloids is a subject of study, and general pathways can be predicted. researchgate.netpurdue.edu For this compound, characteristic fragmentation would likely involve the loss of chlorine atoms, the methyl group, and potentially cleavage of the isoquinoline ring system. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₇Cl₂N |

| Exact Mass | 210.9956 |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to two chlorine atoms |

Spectroscopic Techniques (UV-Vis, IR, Raman) for Electronic and Vibrational Analysis

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a chromophore, and its UV-Vis spectrum would be expected to show characteristic absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques are complementary and provide a molecular fingerprint based on the vibrations of chemical bonds.

IR Spectroscopy: Would show characteristic absorption bands for C-H stretching (aromatic and alkyl), C=C and C=N stretching of the isoquinoline ring, and C-Cl stretching vibrations.

Raman Spectroscopy: Would also reveal information about these vibrations, and due to different selection rules, may show bands that are weak or absent in the IR spectrum.

While specific spectra for this compound are not available, data for related compounds can provide an indication of the expected vibrational frequencies.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| UV-Vis | Absorption maxima characteristic of a substituted isoquinoline system |

| IR (cm⁻¹) | ~3050 (Ar-H stretch), ~2950 (Alkyl C-H stretch), ~1600-1450 (C=C, C=N stretch), ~800-600 (C-Cl stretch) |

| Raman (cm⁻¹) | Complementary vibrational bands to IR |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing the components of a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a UV detector for monitoring the eluting compounds. The purity would be determined by the percentage of the total peak area corresponding to the main component.

Coupled Techniques:

HPLC-HRMS: The coupling of HPLC with high-resolution mass spectrometry provides a powerful tool for the analysis of complex mixtures. It allows for the separation of components by HPLC followed by their identification based on their accurate mass and fragmentation patterns from HRMS.

HPLC-SPE-NMR: This technique involves trapping the peaks eluting from the HPLC column on a solid-phase extraction (SPE) cartridge, which is then eluted with a deuterated solvent for NMR analysis. This is particularly useful for obtaining clean NMR spectra of individual components from a mixture without the need for preparative-scale separation.

Electrochemical Methods for Redox Potential Analysis and Electrosynthesis Studies

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. By measuring the oxidation and reduction potentials, insights into the molecule's electronic structure and its propensity to gain or lose electrons can be obtained. These studies can also be relevant for understanding potential metabolic pathways or for designing electrosynthetic routes to other derivatives. The presence of the electron-withdrawing chloro substituents would be expected to influence the redox potentials of the isoquinoline core.

Future Research Directions and Emerging Paradigms for 1,3 Dichloro 8 Methylisoquinoline

Exploration of Unconventional Reactivity and Novel Synthetic Pathways

The synthetic utility of 1,3-dichloro-8-methylisoquinoline is intrinsically linked to the reactivity of its chloro-substituents and the isoquinoline (B145761) core. Future research will likely move beyond standard nucleophilic substitution reactions to explore more unconventional reactivity patterns.

One promising area is the application of modern C-H activation and functionalization strategies. nih.gov While many isoquinoline syntheses rely on traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions, newer methodologies allow for direct modification of the carbo- and heterocyclic rings. nih.gov For the title compound, research could focus on regioselective C-H functionalization at the C4, C5, C6, or C7 positions, providing access to derivatives that are difficult to obtain through classical routes. Another avenue involves temporary dearomatization strategies to enable novel transformations. For instance, a metal-free C-4 alkylation of isoquinolines has been demonstrated, although it was noted that C-1 substituted isoquinolines, such as the title compound, were unreactive under these specific conditions, likely due to steric hindrance. acs.org This highlights the need to develop tailored reaction conditions to overcome the unique steric and electronic challenges posed by the 1,3-dichloro substitution pattern.

Regarding novel synthetic pathways to the core structure itself, current methods for producing 1,3-dichloroisoquinolines often involve the reaction of arylacetonitriles with phosgene (B1210022). thieme-connect.de A typical sequence involves reacting the appropriate arylacetonitrile with hydrogen chloride and then phosgene, which proceeds through a proposed intermediate (62) to form the 1,3-dichloroisoquinoline (B189448) (63). thieme-connect.de

Scheme 1: General Synthesis of 1,3-Dichloroisoquinolines

Arylacetonitrile + HCl(g) + COCl₂ → 1,3-Dichloroisoquinoline thieme-connect.de

Future work should aim to develop alternative, more sustainable pathways that avoid hazardous reagents like phosgene. thieme-connect.de Exploring transition-metal-catalyzed cyclization reactions or novel annulation strategies could provide more efficient and environmentally benign routes to the this compound scaffold. nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and molecular design. researchgate.netmdpi.com These computational tools can be powerfully applied to the this compound scaffold for two primary purposes: designing novel derivatives with desired properties and predicting optimal synthetic pathways.

| AI Model/Approach | Key Feature | Application in Synthesis Planning |

| Generative AI (e.g., Chemistry42) | Employs generative models for de novo design. eurekalert.org | Designs novel derivatives of the title compound with optimized properties. eurekalert.org |

| Retrosynthesis Prediction Tools | Use ML to analyze reaction data and propose synthetic routes. nih.gov | Predicts efficient multi-step syntheses for complex targets based on the isoquinoline scaffold. preprints.org |

| CCRO-AKNN | A hybrid AI method for enhancing CASP. iscientific.org | Improves accuracy and efficiency in predicting chemical synthesis routes. iscientific.org |

| Human-in-the-Loop ML | Integrates expert feedback to refine AI models. manchester.ac.uk | Customizes molecular design goals and scoring functions for specific research projects. manchester.ac.uk |

Expanding Applications in Chemical Biology beyond Current Scope (Mechanistic focus)

The isoquinoline framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. nih.govrsc.org While the specific biological activities of this compound are not yet defined, its derivatives represent a promising starting point for chemical biology investigations with a clear mechanistic focus.

Future research could involve creating a library of analogs by selectively functionalizing the C1 and C3 positions and exploring their effects on various biological targets. Drawing inspiration from related isoquinoline derivatives, several mechanistic avenues are worth pursuing:

Enzyme Inhibition: Derivatives of indolo[3,2-c]isoquinoline have been identified as dual inhibitors of Topoisomerase 1 and 2 (Top1/2), inducing cancer cell apoptosis by generating reactive oxygen species and causing DNA damage. acs.org The this compound core could be elaborated to create novel compounds for screening as potential topoisomerase inhibitors or for targeting other enzyme families like kinases or proteases.

Modulation of Ion Transport: A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides were found to increase chloride transport in cells expressing a mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov This suggests that the isoquinoline scaffold can be adapted to create potent modulators of ion channels, a critical area for therapeutic development.

Antimicrobial Mechanisms: Novel isoquinoline-3-acylhydrazone derivatives have been shown to exhibit potent antibacterial activity by disrupting bacterial membranes, leading to increased permeability and inhibition of biofilm formation. nih.gov This provides a mechanistic rationale for developing derivatives of the title compound as potential new antibacterial agents to combat drug-resistant pathogens.

| Potential Biological Mechanism | Example from Related Isoquinolines | Research Focus for this compound |

| Dual Top1/2 Inhibition | Indolo[3,2-c]isoquinoline derivatives cause DNA damage in cancer cells. acs.org | Design and synthesis of analogs as potential antitumor agents with a focus on DNA interaction. |

| Ion Channel Modulation | Tetrahydroisoquinoline derivatives increase CFTR-mediated chloride transport. nih.gov | Develop derivatives to probe and modulate the function of various ion channels. |

| Bacterial Membrane Disruption | Isoquinoline-3-acylhydrazone derivatives show potent antibacterial activity. nih.gov | Create analogs to investigate as novel antibiotics with membrane-targeting mechanisms. |

This table outlines potential mechanistic applications for derivatives of this compound based on findings from related compounds.

Addressing Challenges in Sustainable Synthesis and Scalability within Academic Research Contexts

While academic research often prioritizes novelty and proof-of-concept, the principles of sustainable chemistry and scalability are becoming increasingly important. The development of synthetic routes for this compound and its derivatives presents several challenges and opportunities in this context.

A primary challenge is the reliance on hazardous reagents in classical syntheses. The use of phosgene to construct the 1,3-dichloroisoquinoline core is effective but poses significant safety and environmental risks, making it ill-suited for widespread academic use and sustainable scale-up. thieme-connect.de A key research direction is the development of "greener" alternatives that avoid such toxic chemicals. This could involve catalytic methods using less hazardous starting materials or exploring biocatalytic routes that operate under mild, aqueous conditions. rsc.org

Scalability is another concern. Reactions that work well on a milligram scale in a discovery setting may fail or become impractical at the gram scale needed for extensive biological evaluation or materials testing. drugdiscoverytrends.com Challenges in scaling up can include:

Impurity Profiles: Different reaction conditions at scale can lead to new or increased levels of impurities, complicating purification. drugdiscoverytrends.com

Reaction Control: Maintaining consistent temperature and mixing becomes more difficult in larger vessels, potentially affecting yield and selectivity. drugdiscoverytrends.com

Catalyst Cost and Recovery: Many modern cross-coupling reactions rely on expensive and scarce precious metal catalysts. Developing methods that use earth-abundant metals or allow for efficient catalyst recovery is crucial for academic scalability. drugdiscoverytrends.com

Furthermore, the physical properties of the final compounds, such as poor aqueous solubility, can limit their utility and present downstream challenges for biological testing. mdpi.com Addressing these issues early in the synthetic design process, for example by incorporating solubilizing groups, is a pragmatic approach within an academic context.

Development of Advanced Research Probes with Enhanced Specificity and Sensitivity

A high-quality chemical probe is a powerful tool for dissecting biological pathways. escholarship.org Such probes must be potent, selective for their intended target, and have a well-understood mechanism of action. The this compound scaffold provides a tunable platform for the rational design of advanced research probes.

The chloro-substituents are ideal handles for introducing fluorophores, affinity tags, or photo-cross-linking groups. A particularly promising direction is the development of fluorescent probes. For example, derivatives of 8-amidoquinoline are well-known fluorescent sensors for metal ions like Zn²⁺, owing to their stability, high affinity, and good membrane permeability. mdpi.com By analogy, the this compound core could be functionalized with specific chelating moieties at one position and a fluorophore at another to create novel sensors for specific analytes or to visualize biological events in living cells.

To be considered high-quality, such probes must be rigorously characterized. escholarship.org This includes:

Demonstrating Target Engagement: Confirming that the probe interacts directly with its intended target in a cellular context.

Assessing Selectivity: Profiling the probe against a broad range of related targets to ensure its specificity.

Developing a Negative Control: Synthesizing a structurally similar but biologically inactive analog is crucial for validating that the observed biological effects are due to on-target activity. escholarship.org

By applying these principles, research on this compound can lead to the creation of sophisticated molecular tools with high sensitivity and specificity for studying complex biological systems.

The Role of the Title Compound in Interdisciplinary Scientific Endeavors

The full potential of this compound will be realized through interdisciplinary collaborations that bridge the gap between different scientific fields. The compound's versatile structure makes it an ideal nexus for connecting organic synthesis with materials science and biological tool development.

Linking Organic Synthesis with Biological Tool Development: This is perhaps the most direct interdisciplinary application. Synthetic chemists can design and create libraries of this compound derivatives, leveraging the reactivity of the chlorine atoms to introduce diverse functionalities. nih.gov These compounds can then be passed to chemical biologists and pharmacologists for screening and mechanistic studies. acs.orgnih.gov A successful collaboration could lead to the development of high-quality chemical probes to elucidate protein function or novel therapeutic leads for various diseases. nih.govescholarship.org

Linking Organic Synthesis with Advanced Materials: The development of novel probes from the isoquinoline scaffold is a direct link to the field of advanced optical materials. mdpi.com Fluorescent sensors derived from this compound could find applications not only in cell biology but also in environmental monitoring or diagnostics. Furthermore, the rigid, planar nature of the isoquinoline core could be exploited in the design of organic semiconductors or other functional materials, although this remains a more speculative and long-term research goal. The journey from a simple heterocyclic core to a functional material is a prime example of an interdisciplinary endeavor requiring expertise in synthesis, photophysics, and materials engineering.

By fostering these collaborations, research into this compound can move beyond the confines of pure synthesis and contribute to the creation of practical tools and materials that address challenges in biology, medicine, and technology.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 1,3-Dichloro-8-methylisoquinoline in laboratory settings, considering yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of 8-methylisoquinoline using chlorinating agents like POCl₃ or SOCl₂ under anhydrous conditions. Key parameters include maintaining a temperature of 80–100°C and inert atmosphere to minimize side reactions. Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) is recommended for purification, achieving >90% purity . Yield optimization requires stoichiometric control of chlorine donors and reaction time (typically 6–8 hours).

Q. How should researchers optimize recrystallization protocols for purifying this compound given its solubility profile?

- Methodological Answer : Due to its limited solubility in polar solvents, recrystallization is best performed using a mixed solvent system (e.g., dichloromethane/hexane). Gradual cooling from 50°C to 4°C enhances crystal formation. For thermally sensitive batches, slow evaporation under reduced pressure at 25°C is advised. Purity post-recrystallization can be verified via melting point analysis (expected range: 145–148°C) and HPLC (C18 column, acetonitrile/water 70:30) .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as a multiplet in δ 7.2–8.5 ppm, with methyl groups at δ 2.6–2.8 ppm. Chlorine substituents induce deshielding in adjacent carbons (δ 125–135 ppm).

- IR Spectroscopy : Stretching vibrations for C-Cl bonds are observed at 550–600 cm⁻¹, while C=N (isoquinoline ring) appears near 1600 cm⁻¹.

- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 212.0 [M+H]⁺. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. Fukui indices highlight the C-1 and C-3 positions as electrophilic centers. Solvent effects (e.g., DMSO vs. toluene) are modeled using the Polarizable Continuum Model (PCM). Transition state analysis for SNAr reactions reveals energy barriers correlating with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across different cell lines?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, HEK293).

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation discrepancies.

- Structure-Activity Relationship (SAR) : Introduce substituents at C-8 (methyl vs. ethyl) to assess steric/electronic effects. Cross-reference with crystallographic data (e.g., X-ray diffraction) to confirm structural influences on activity .

Q. What experimental approaches validate the proposed mechanism of this compound in catalytic applications?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In Situ Spectroscopy : Monitor intermediates via time-resolved FTIR or Raman spectroscopy during catalytic cycles.

- Electrochemical Profiling : Cyclic voltammetry reveals redox potentials linked to catalytic turnover. For heterogeneous systems, surface adsorption studies (e.g., BET isotherms) correlate active site availability with efficiency .

Analytical and Safety Considerations

Q. What chromatographic techniques are effective for analyzing trace impurities in this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, UV detection at 254 nm) with a gradient elution (acetonitrile/water 50:50 to 90:10) resolves impurities like residual 8-methylisoquinoline. For volatile byproducts, GC-MS (DB-5 column, electron ionization) identifies chlorinated fragments. Quantify impurities using external calibration curves .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- Methodological Answer : Use fume hoods for synthesis/purification due to potential HCl off-gassing. Wear nitrile gloves and chemical-resistant aprons. Store the compound in amber glass vials under argon to prevent moisture absorption. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate eye irrigation with saline if exposed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten